molecular formula C6H5FINO B069088 (2-Fluoro-4-iodopyridin-3-yl)methanol CAS No. 171366-19-1

(2-Fluoro-4-iodopyridin-3-yl)methanol

Cat. No.: B069088
CAS No.: 171366-19-1
M. Wt: 253.01 g/mol
InChI Key: FQCZQIGAGKWNEA-UHFFFAOYSA-N
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Description

(2-Fluoro-4-iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5FINO and a molecular weight of 253.01 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, with a methanol group at the 3-position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the iodination of 2-fluoropyridine, followed by the reduction of the resulting 2-fluoro-4-iodopyridine to introduce the methanol group .

Industrial Production Methods: Industrial production of (2-Fluoro-4-iodopyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Fluoro-4-iodopyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence its binding affinity and specificity towards these targets. The methanol group may also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-4-iodopyridin-3-yl)methanol is unique due to the combination of fluorine, iodine, and methanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(2-fluoro-4-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCZQIGAGKWNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452244
Record name (2-Fluoro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171366-19-1
Record name (2-Fluoro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.72 g (19.2 mmol) of sodium borohydride is added to a solution of 4 g (16 mmol) of 2-fluoro-4-iodo-3-pyridinecarbaldehyde (described in J.O.C., 1993, 58, pp. 7832) in 100 ml of tetrahydrofuran. The mixture is stirred at room temperature for 4 hours and then hydrolysed. The reaction mixture is extracted with ethyl acetate. The organic phases are dried and concentrated to yield the expected product.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-4-iodonicotinaldehyde (3.50 g, 13.94 mmol) in absolute EtOH (56 mL) was added sodium borohydride (0.264 g, 6.97 mmol) at room temperature. The reaction was stirred at room temperature for 1 h, followed by the slow addition of 1 M aqueous hydrochloric acid. The product was extracted with CH2Cl2 (repeated four times), and the organic layers were combined, dried over sodium sulfate, filtered and concentrated to dryness. The aqueous phase was basified to pH 8-10 with 2 M aqueous sodium hydroxide and extracted with diethylether (repeated four times). Then the organic layers were combined, dried over sodium sulfate, filtered, combined with the previously obtained residue and concentrated to dryness under vacuum. The residue was used without any purification in the next step. LC/MS m/z 254 [M+H]+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.264 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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